5-Fluoro-3-phthalidyl-uracil is a fluorinated analog of uracil, which is a pyrimidine base found in RNA. This compound is notable for its potential applications in medicinal chemistry, particularly as an anticancer agent. The introduction of a fluorine atom into the uracil structure enhances its biological activity and stability, making it a subject of interest in pharmaceutical research. Its chemical formula is , and it has a molecular weight of 262.19 g/mol .
5-Fluoro-3-phthalidyl-uracil can be classified as a pyrimidine derivative due to its structural relation to uracil. It is primarily synthesized for research purposes and has been studied for its interactions with biological macromolecules, including DNA and RNA. The compound's classification as an anticancer agent arises from its ability to inhibit key enzymes involved in DNA synthesis .
The synthesis of 5-Fluoro-3-phthalidyl-uracil typically involves the fluorination of uracil derivatives. A common method includes the reaction of uracil with fluorinating agents such as fluorine gas or other fluorine-containing compounds under controlled conditions. This process is often conducted in an inert atmosphere to minimize side reactions that could affect yield and purity .
Key Steps in Synthesis:
In industrial settings, the production of 5-Fluoro-3-phthalidyl-uracil involves optimizing reaction conditions to maximize yield and purity. Quality control measures are critical to ensure compliance with pharmaceutical standards.
The molecular structure of 5-Fluoro-3-phthalidyl-uracil can be represented by various identifiers:
The structure consists of a pyrimidine ring with a fluorine atom at the 5-position and a phthalidyl group at the 3-position, contributing to its unique properties and biological activities .
5-Fluoro-3-phthalidyl-uracil can undergo several chemical reactions:
These reactions are essential for exploring the compound's chemical versatility and potential derivatives that may exhibit enhanced biological activity .
The primary mechanism of action for 5-Fluoro-3-phthalidyl-uracil involves the inhibition of thymidylate synthase, an enzyme critical for DNA synthesis. By inhibiting this enzyme, the compound disrupts the production of thymidine nucleotides necessary for DNA replication, ultimately leading to cell death. Additionally, incorporation into RNA and DNA can result in cytotoxic effects due to mispairing during replication .
Property | Value |
---|---|
Molecular Formula | C12H7FN2O4 |
Molecular Weight | 262.19 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
These properties are crucial for understanding the compound's behavior in biological systems and its potential formulations for therapeutic use .
5-Fluoro-3-phthalidyl-uracil has several applications in scientific research:
This compound's role in cancer therapy highlights its significance in ongoing research within pharmacology and medicinal chemistry .
Uracil DNA glycosylases (UDGs), including human UNG2 (hUNG2), employ an extrahelical base recognition mechanism to excise uracil (U) or 5-fluorouracil (5-FU) from DNA. The kinetic trapping model posits that these enzymes exploit the inherent dynamic instability of U/A and 5-FU/A base pairs to facilitate lesion detection. NMR studies reveal that hUNG2 utilizes a specialized exosite to capture transiently extrahelical uracil or thymine bases during spontaneous base-pair opening events [1] [5]. This exosite acts as a transient docking platform, "trapping" the extrahelical base before it reanneals with the complementary strand. The efficiency of this process depends critically on the intrinsic base-pair opening kinetics (k~op~), as destabilized base pairs with higher k~op~ values increase the probability of successful enzyme-substrate collision. This mechanism allows UDGs to discriminate against stable C/G base pairs and selectively target T/A, U/A, or 5-FU/A contexts for inspection, thereby enabling efficient lesion scanning within a genome densely packed with undamaged thymine residues [1] [9].
NMR imino proton exchange experiments provide direct evidence for the destabilizing effect of 5-fluorine substitution on DNA base-pair dynamics. Using palindromic 10-mer DNA duplexes (5′-CTGGAXCCAG-3′, where X = T, U, or 5-FU), researchers measured base-pair opening (k~op~) and closing (k~cl~) rates under identical conditions (10°C, pH 8.0) [1] [5] [7]. Key findings are summarized below:
Table 1: Base-Pair Dynamics Parameters for T/A, U/A, and 5-FU/A Duplexes (10°C) [1] [5]
Base Pair | kop (s−1) | kcl (×106 s−1) | αKop (×106) | Relative kop (vs. T/A) |
---|---|---|---|---|
T/A | 35 ± 6 | 1.8 ± 0.3 | 20 ± 4 | 1 (Reference) |
U/A | 200 ± 25 | 7 ± 3 | 27 ± 11 | 6-fold increase |
5-FU/A | 440 ± 20 | 37 ± 7 | 12 ± 2 | 13-fold increase |
Key Observations:
The electronegative fluorine atom at the C5 position of 5-fluorouracil significantly alters its acid-base behavior compared to uracil or thymine. Using ¹⁹F NMR spectroscopy to monitor the pH-dependent chemical shift of 5-FU in a model trinucleotide (5′-AFC-3′), researchers determined the pK~a~ of the N3 imino proton to be 8.1 at 10°C [1] [5] [7]. This is ~1.5 units lower than the pK~a~ values of uracil (pK~a~ ≈ 9.6) or thymine (pK~a~ ≈ 9.8).
Consequences of lowered pK~a~:
Table 2: Tautomeric States of 5-Fluorouracil and Biological Implications [1] [5] [7]
Property | Uracil/Thymine | 5-Fluorouracil | Biological Consequence |
---|---|---|---|
N3-H pK~a~ | ~9.6–9.8 | 8.1 | Increased ionization at pH 7.4 |
Dominant tautomer at pH 7.4 | Lactam (keto) | Enolate (ionized) | Enhanced electrostatic repulsion with adenine |
Minor tautomer | Iminol (rare) | Iminol (significant) | Promotes 5-FU•G mispairing |
Mispairing partner | Low frequency | High frequency | Substrate for TDG-mediated excision |
Figure 1: Tautomeric Equilibria of 5-Fluorouracil in DNA
O O- OH ║ ║ ║ F-C(5)-C(4) = N(3)-H ↔ F-C(5)-C(4) = N(3) ↔ F-C(5)-C(4)-N(3)H ∥ ∥ ∥ N(1)-C(2)=O N(1)-C(2)=O N(1)-C(2)=O Lactam form Enolate form Iminol form (predominant (dominant at (tautomer for for U/T) pH 7.4 in 5-FU) G-mispairing)
The combined effects of base pair destabilization (high k~op~) and tautomer-driven misincorporation (5-FU•G pairs) make 5-FU-containing DNA exceptionally vulnerable to recognition and excision by repair glycosylases, particularly thymine DNA glycosylase (TDG), which processes 5-FU•G mispairs with high efficiency [2] [5]. This dual mechanism—kinetic trapping of extrahelical 5-FU and enzymatic processing of mutagenic 5-FU•G pairs—underpins the DNA-directed toxicity of 5-fluoro-3-phthalidyl-uracil metabolites in cancer cells.
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